molecular formula C8H6N2O2 B1672200 Isatin-3-oxime CAS No. 607-28-3

Isatin-3-oxime

Cat. No. B1672200
CAS RN: 607-28-3
M. Wt: 162.15 g/mol
InChI Key: LNMAXZZQNSPQSR-UHFFFAOYSA-N
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Description

Isatin-3-oxime is a chemical compound with the formula C8H6N2O2 . It is a derivative of isatin, which is an indole derivative and has been investigated for various pharmaceutical applications .


Synthesis Analysis

The synthesis of isatin and indole aldoximes, ketoximes, and amidoximes and their reactions have been reviewed . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The terminal alkyne moiety, isatin oxime O-propargyl ether 3, was synthesized by converting isatin 1 into isatin oxime 2 with subsequent O-propargylation .


Molecular Structure Analysis

The Isatin-3-oxime molecule contains a total of 61 bond(s). There are 27 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), and 1 nine-membered ring(s) . The structure of compounds 3 and 5a was unambiguously established by means of multiplicity edited HSQC, NOE, 1H–13C HMBC, and 1H–15N HMBC NMR studies .


Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .


Physical And Chemical Properties Analysis

Isatin-3-oxime has a molar mass of 162.15, a density of 1.49±0.1 g/cm3 (Predicted), a melting point of 228°C (dec.), a boiling point of 400.5°C at 760 mmHg, a flashing point of 196°C, and a vapor pressure of 4.43E-08mmHg at 25°C .

Scientific Research Applications

Reactivation Potential in Acetylcholinesterase Inhibition

Isatin-3-oxime has shown potential as a reactivator for acetylcholinesterase (AChE) inhibited by the pesticide paraoxon. Studies have compared isatin-3-oxime to commercial reactivators like pralidoxime and obidoxime, finding that isatin-3-oxime may have a reactivation potential surpassing pralidoxime at the initial moments of the assay. Its ability to cross the blood–brain barrier and its anticonvulsant properties make it a promising candidate for treating nervous system effects caused by AChE inhibition (de Paula et al., 2018).

Synthesis of Biologically Active Derivatives

Isatin-3-oxime derivatives have been efficiently synthesized using Bronsted and/or Lewis acids in imidazolium-based ionic liquids. This method avoids the direct formation of isatin in acidified media and exclusively leads to the production of isatin-3-oxime derivatives, which are significant in biological contexts (Pinto et al., 2008).

Antiviral Activity

Isatin-3-oxime derivatives, specifically bezimidazole-isatin oximes, have been explored as inhibitors of respiratory syncytial virus (RSV) replication in cell culture. The optimization of these derivatives for antiviral activity, cell permeability, and metabolic stability highlights the role of isatin-3-oxime in developing potential antiviral agents (Sin et al., 2009).

Glucosylation in Plant Cells

Isatin-3-oxime has been glucosylated in plant cell suspension cultures of Rauvolfia serpentina, indicating its potential role in plant biochemistry. The glucosylation process, monitored by in situ NMR spectroscopy, demonstrates the metabolic interactions of isatin-3-oxime in plant systems (Hinse et al., 2001).

Potential Antiproliferative and Proapoptotic Activities

The oxindole core of isatin-3-oxime, found in mammalian body fluids and tissues, shows potential antiproliferative and proapoptotic activities. Researchindicates that derivatives like 5-Hydroxyoxindole and isatin may inhibit cell proliferation at submicromolar concentrations, suggesting their utility in cancer research (Cane et al., 2000).

Characterization and Anticonvulsant Properties

Isatin-3-oxime (Indoline-2,3-Dione-3-Oxime or IDOX) is characterized using Avogadro software to understand its molecular and structural properties. IDOX is known for its anticonvulsant properties and the treatment of disorders related to anxiety and excitatory behavior (Laxmi, 2018).

Enantioselective Synthesis and Pharmaceutical Applications

Recent applications of rare earth metal complex catalysts in the synthesis of 3-functionalized oxindole derivatives, including isatins, highlight their potential in pharmaceutical development. This synthesis method is crucial for creating compounds with targeted pharmaceutical properties (Shen et al., 2012).

Copper Complexes and Potential Antitumoral Agents

The combination of oxindoles and copper complexes, including isatin derivatives, are being investigated as potential antitumoral agents. These studies suggest a synergistic effect of metal coordinating and redox properties of these compounds in inhibiting kinases and influencing angiogenesis and apoptosis processes (Cerchiaro & Ferreira, 2006).

MAP Kinase Inhibition for Cancer Treatment

Isatin oximes, especially N-benzylated derivatives, have been designed and synthesized as inhibitors of the mitogen-activated kinase, JNK3. Their selectivity and effectiveness in inhibiting JNK3, a protein involved in cancer cell proliferation, make them potential candidates for cancer therapy (Cao et al., 2009).

Neuroblastoma Cell Inhibition

Isatin has been shown to inhibit the proliferation, invasion, and migration of neuroblastoma cells. It affects the phosphatase and tensin homolog (PTEN) signaling pathway, suggesting its potential in neuroblastoma treatment (Cong et al., 2019).

Safety And Hazards

Isatin-3-oxime should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Isatin-based scaffolds have shown promising antiproliferative/anticancer activities . The review will afford the scientific community a valuable platform to generate more potent and cost-effective antiviral therapies based on isatin templates .

properties

IUPAC Name

3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIJFHJUUXTXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209509
Record name Isatin-3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isatin-3-oxime

CAS RN

607-28-3
Record name Isatin-3-oxime
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Record name Isatin-3-oxime
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Record name Isatin-3-oxime
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Record name 3-hydroxyiminoindolin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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